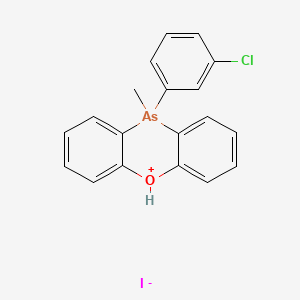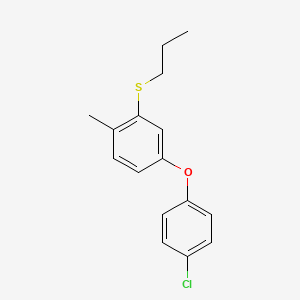
4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene is an organic compound with a complex structure It consists of a benzene ring substituted with a chlorophenoxy group, a methyl group, and a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with a suitable base, such as potassium hydroxide, to form the phenoxy ion. This ion then reacts with a chlorinated benzene derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chlorophenoxy group can be reduced to a phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-phenoxybenzene: Similar structure but lacks the methyl and propylsulfanyl groups.
4-Chlorodiphenyl ether: Similar structure but lacks the methyl and propylsulfanyl groups.
Uniqueness
4-(4-Chlorophenoxy)-1-methyl-2-(propylsulfanyl)benzene is unique due to the presence of both the methyl and propylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
61166-63-0 |
|---|---|
Molecular Formula |
C16H17ClOS |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-1-methyl-2-propylsulfanylbenzene |
InChI |
InChI=1S/C16H17ClOS/c1-3-10-19-16-11-15(7-4-12(16)2)18-14-8-5-13(17)6-9-14/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
RSVLVMPJPAPNST-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


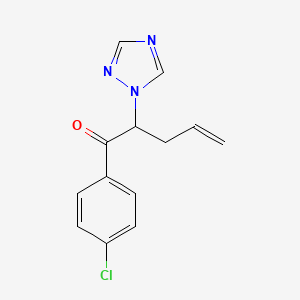

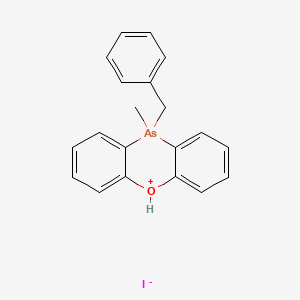
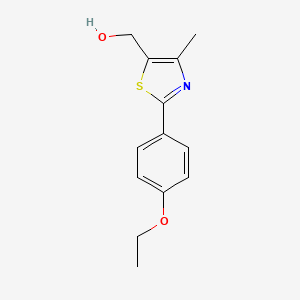

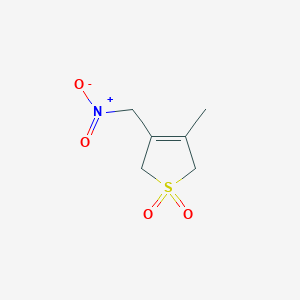
![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
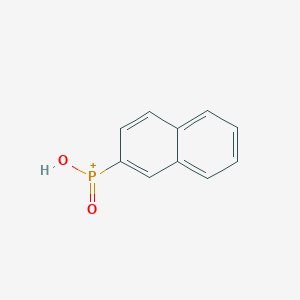
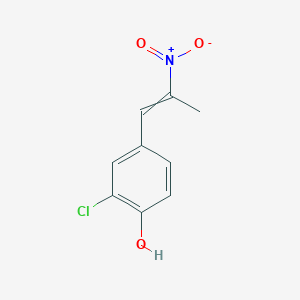
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)
![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)
